molecular formula C21H24ClN3O5 B2400162 3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride CAS No. 1351601-61-0

3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride

Cat. No.: B2400162
CAS No.: 1351601-61-0
M. Wt: 433.89
InChI Key: YYXJMWYDSRFURA-UHFFFAOYSA-N
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Description

3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a chromenone core, a piperazine ring, and an isoxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves the reaction of the chromenone intermediate with piperazine derivatives, often under reflux conditions in the presence of a suitable solvent.

    Attachment of the isoxazole moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes, particularly those involving its molecular targets.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A chemotherapeutic agent with a similar structural motif.

    Vorinostat: An HDAC inhibitor with a related mechanism of action.

    Romidepsin: Another HDAC inhibitor used in cancer therapy.

Uniqueness

3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride is unique due to its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]-8-methoxychromen-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5.ClH/c1-13-17(14(2)29-22-13)12-23-7-9-24(10-8-23)20(25)16-11-15-5-4-6-18(27-3)19(15)28-21(16)26;/h4-6,11H,7-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXJMWYDSRFURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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